Etilefrine Pivalate is a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. Etilefrine pivalate is hydrolyzed to etilefrine, which binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to a decrease in venous pooling and increase in blood pressure. This agent may also stimulate beta-1 adrenergic receptors leading to positive chronotropic and inotropic effects.
Etilefrine pivalate
CAS No.: 85750-39-6
Cat. No.: VC21354972
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 85750-39-6 |
---|---|
Molecular Formula | C15H23NO3 |
Molecular Weight | 265.35 g/mol |
IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3 |
Standard InChI Key | DRMHNJGOEAYOIZ-UHFFFAOYSA-N |
SMILES | CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Canonical SMILES | CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O |
Chemical Structure and Synthesis
Etilefrine pivalate is chemically defined as [3-(2-(ethylamino)-1-hydroxyethyl)phenyl] 2,2-dimethylpropanoate (C₁₅H₂₃NO₃), with a molecular weight of 265.35 g/mol . Its synthesis involves multi-step organic transformations:
-
Acetylation: 3'-Hydroxyacetophenone reacts with pivaloyl chloride to form 3'-pivaloyloxyacetophenone .
-
Bromination: The intermediate undergoes bromination at the 2-position using bromine, yielding 3'-pivaloyloxy-2-bromoacetophenone .
-
Amination: Reaction with N-ethylbenzylamine produces 3'-pivaloyloxy-2-(benzylethylamino)acetophenone .
-
Reduction and Hydrolysis: Catalytic hydrogenation (H₂/Pd-C) in isopropanol/HCl removes the benzyl group and reduces the ketone, yielding etilefrine pivalate hydrochloride .
Pharmacological Profile
As a prodrug, etilefrine pivalate undergoes hydrolysis in vivo to release etilefrine, a mixed α₁/β₁-adrenergic agonist .
Mechanism of Action
Etilefrine binds to α₁-adrenergic receptors in arterioles and veins, causing vasoconstriction and reducing venous pooling. Concurrent β₁-adrenergic activation increases cardiac contractility and heart rate, enhancing blood pressure .
Receptor Target | Effect | Therapeutic Impact |
---|---|---|
α₁-Adrenergic | Arteriolar/venous vasoconstriction | Increased peripheral resistance |
β₁-Adrenergic | Positive inotropic/chronotropic effects | Enhanced cardiac output |
Comparative Efficacy
In clinical trials, etilefrine pivalate demonstrated superior blood pressure elevation compared to dihydroergotamine (DHE) in hypotensive migraine patients . A randomized double-blind study (n=24) showed:
-
Migraine frequency reduction: 20 mg/day etilefrine pivalate vs. placebo (p < 0.05) .
-
Duration reduction: Mean attack duration decreased by 50% with etilefrine vs. 30% with DHE .
Clinical Applications and Trials
Despite promising results, etilefrine pivalate was never marketed. Its parent compound, etilefrine, remains in clinical use for:
-
Orthostatic hypotension: Dose-dependent blood pressure elevation via α₁-mediated vasoconstriction .
-
Nasal decongestion: Local vasoconstriction in mucosal tissues .
Migraine Prophylaxis
Etilefrine pivalate’s vasoconstrictive properties were explored for migraine prevention in hypotensive patients. Key findings include:
-
Superior efficacy: 20 mg/day etilefrine pivalate reduced migraine frequency by 40–50% vs. placebo .
-
Tolerability: Transient side effects (e.g., dry mouth, dizziness) were reported but less severe than DHE .
Hazard Class | Risk Phrase | Regulatory Code |
---|---|---|
Acute toxicity (oral) | Harmful if swallowed (H302) | STOT SE 3 |
Skin irritation | Causes skin irritation (H315) | Skin Irrit. 2 |
Eye irritation | Causes serious eye irritation (H319) | Eye Irrit. 2A |
Aquatic toxicity | Harmful to aquatic life (H412) | Aquatic Chronic 3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume